

C-Phycocyanin as a Fluorescent Label in Immunoassays: Application Notes and Protocols

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Compound of Interest

Compound Name: C-PHYCOCYANIN

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Introduction

C-phycocyanin (C-PC), a phycobiliprotein from cyanobacteria, is a highly effective fluorescent label for immunoassays. Its exceptional photophysical properties, including a high molar extinction coefficient, high fluorescence quantum yield, and a large Stokes shift, contribute to high sensitivity and low background noise in various assay formats. This document provides detailed application notes and protocols for the use of **C-phycocyanin** as a fluorescent label in immunoassays, targeting researchers, scientists, and drug development professionals.

C-phycocyanin's intrinsic brightness and hydrophilic nature minimize non-specific binding, a common challenge in immunoassay development. Its emission in the red region of the spectrum further reduces interference from the autofluorescence of biological matrices. These characteristics make **C-phycocyanin** an excellent alternative to traditional organic fluorophores and enzyme labels in a variety of immunoassay applications, including sandwich assays, competitive assays, and fluorescence resonance energy transfer (FRET) assays.

Key Characteristics of C-Phycocyanin for Immunoassays

Property	Value	Significance in Immunoassays
Molecular Weight	~232 kDa	Large size allows for the attachment of multiple fluorophores, amplifying the signal.
Absorption Maximum (λ_{max})	~620 nm	Excitation at a longer wavelength minimizes autofluorescence from biological samples.
Emission Maximum (λ_{max})	~640 nm	Large Stokes shift (difference between excitation and emission maxima) reduces background signal.
Molar Extinction Coefficient	High	Efficient light absorption leads to a strong fluorescent signal.
Fluorescence Quantum Yield	High	A large number of emitted photons per absorbed photon results in a bright signal.
Solubility	High in aqueous solutions	Reduces non-specific binding to assay surfaces and components.
Stability	Stable over a broad pH range	Provides flexibility in assay buffer formulation.

Experimental Protocols

Protocol 1: Conjugation of C-Phycocyanin to Antibodies

This protocol describes a common method for covalently coupling **C-phycocyanin** to antibodies using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker. This method targets primary amines on the **C-phycocyanin** and free sulfhydryl groups on the antibody.

Materials:

- **C-phycoerythrin** (high purity, A620/A280 ratio > 4.0)
- Antibody (IgG) to be labeled (at a concentration of 2-10 mg/mL)
- Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
- Dithiothreitol (DTT)
- N-Ethylmaleimide (NEM)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Desalting columns (e.g., Sephadex G-25)
- Reaction tubes
- Spectrophotometer

Procedure:

Part A: Derivatization of **C-Phycocyanin** with SMCC

- Prepare **C-Phycocyanin**: Dissolve **C-phycoerythrin** in PBS to a final concentration of 10 mg/mL.
- Prepare SMCC: Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10 mg/mL.
- Reaction: While vortexing the **C-phycoerythrin** solution, slowly add the SMCC solution at a molar ratio of 10:1 (SMCC:**C-phycoerythrin**).
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation, protected from light.

- Purification: Remove excess SMCC by passing the reaction mixture through a desalting column pre-equilibrated with PBS. Collect the blue fractions containing the SMCC-activated **C-phycoerythrin**.

Part B: Reduction of Antibody

- Prepare Antibody: The antibody should be at a concentration of at least 2 mg/mL in a suitable buffer (e.g., PBS).
- Add DTT: Prepare a fresh 1 M DTT solution in water. Add the DTT solution to the antibody to a final concentration of 20 mM.
- Incubation: Incubate for 30 minutes at room temperature to reduce the hinge disulfide bonds.
- Purification: Remove excess DTT using a desalting column pre-equilibrated with PBS.

Part C: Conjugation and Purification

- Conjugation: Immediately mix the SMCC-activated **C-phycoerythrin** with the reduced antibody at a molar ratio of 1:1 to 2:1 (C-PC:Antibody).
- Incubation: Incubate the mixture for 1 hour at room temperature with gentle rotation, protected from light.
- Blocking: To block any unreacted sulfhydryl groups on the antibody, add N-Ethylmaleimide (NEM) to a final concentration of 1 mM and incubate for 20 minutes at room temperature.
- Purification: Purify the **C-phycoerythrin**-antibody conjugate from unconjugated **C-phycoerythrin** and antibody using size exclusion chromatography or dialysis.
- Characterization: Determine the concentration of the conjugate and the degree of labeling by measuring the absorbance at 280 nm and 620 nm.

Protocol 2: C-Phycoerythrin Based Sandwich ELISA

This protocol outlines a general procedure for a sandwich enzyme-linked immunosorbent assay (ELISA) using a **C-phycoerythrin** labeled detection antibody.

Materials:

- Microtiter plates (96-well)
- Capture antibody
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Antigen standard and samples
- **C-phycoyanin** labeled detection antibody
- Fluorescence microplate reader (with appropriate excitation and emission filters)

Procedure:

- Coating: Coat the wells of a microtiter plate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
- Washing: Wash the plate 3 times with wash buffer.
- Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Washing: Wash the plate 3 times with wash buffer.
- Sample/Standard Incubation: Add antigen standards and samples to the wells and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate 3 times with wash buffer.
- Detection Antibody Incubation: Add the **C-phycoyanin** labeled detection antibody to each well and incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the plate 5 times with wash buffer to remove unbound conjugate.

- **Signal Detection:** Read the fluorescence intensity in a microplate reader with excitation at ~620 nm and emission at ~640 nm.
- **Data Analysis:** Generate a standard curve by plotting the fluorescence intensity versus the concentration of the antigen standards. Determine the concentration of the antigen in the samples from the standard curve.

Quantitative Data Summary

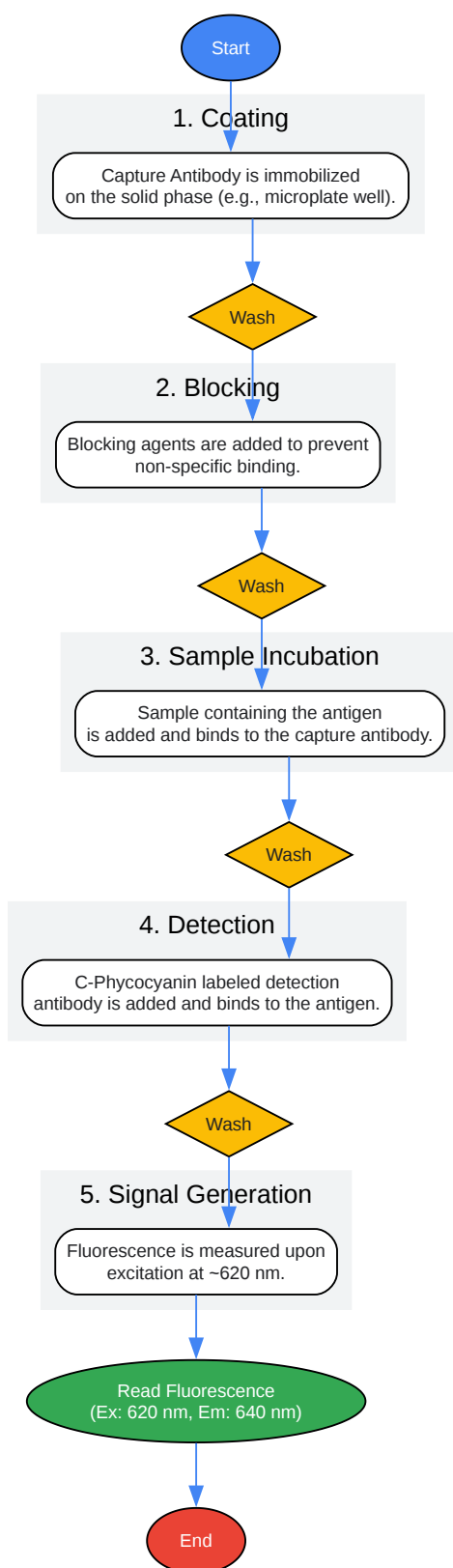
The following tables summarize representative quantitative data for immunoassays utilizing **C-phycoerythrin** as a fluorescent label.

Table 1: Performance Characteristics of a **C-Phycocyanin** Sandwich EIA for Phycocyanin in Food Samples^{[1][2]}

Parameter	Result
Working Range	100 - 1000 ng/mL
Detection Limit	10 µg/g of original sample
Recovery (Candy)	> 71%
Recovery (Ice Cream)	> 66%

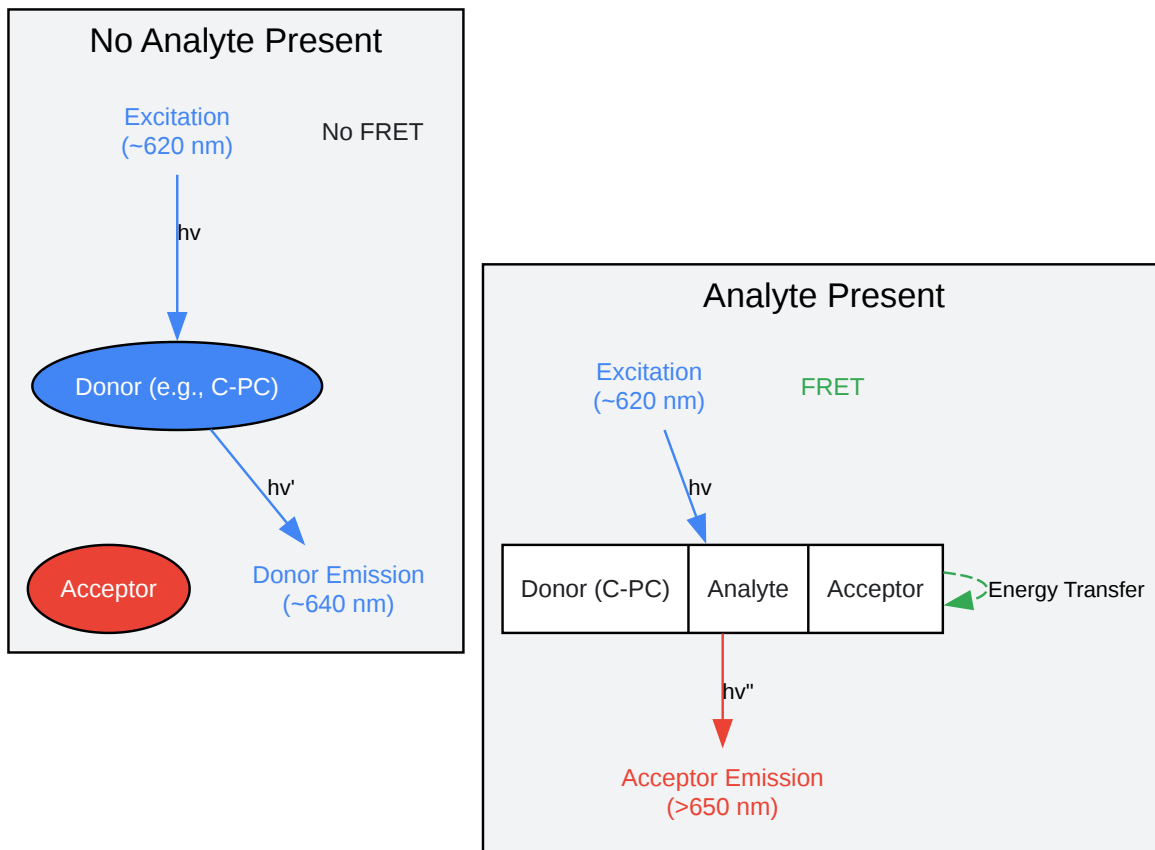
Visualizations

Signaling Pathway and Experimental Workflows



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Caption: Workflow of a **C-phycoerythrin** based sandwich immunoassay.



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Caption: Principle of a FRET-based immunoassay using **C-phycoerythrin**.

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References

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- 2. Enzyme immunoassay for phycoerythrin as the main component of spirulina color in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

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